molecular formula C14H26N2O3 B8121028 3,3-Dimethyl-1-oxa-4,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester

3,3-Dimethyl-1-oxa-4,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester

Cat. No.: B8121028
M. Wt: 270.37 g/mol
InChI Key: BVIDMTPAMUFVTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This spirocyclic compound features a 9-membered spiro[4.5]decane core with a 1-oxa (oxygen) and 4,8-diaza (two nitrogen) heteroatom arrangement. The tert-butyl ester group at position 8 enhances steric protection and stability, making it a valuable intermediate in medicinal chemistry. Its 3,3-dimethyl substituents contribute to conformational rigidity, which can influence binding specificity in biological targets .

Properties

IUPAC Name

tert-butyl 3,3-dimethyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-12(2,3)19-11(17)16-8-6-14(7-9-16)15-13(4,5)10-18-14/h15H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIDMTPAMUFVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2(N1)CCN(CC2)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Pathway and Conditions

The most detailed method, adapted from CN111518015A , involves four sequential steps starting from 1,4-dioxaspiro[4.5]decane-8-one:

  • Cyanidation : Reaction with p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide in glycol dimethyl ether/ethanol (0–20°C) yields 1,4-dioxaspiro[4.5]decane-8-carbonitrile.

  • Alkylation : Treatment with 1-bromo-2-chloroethane and lithium diisopropylamide (LDA) in toluene (0–20°C, 13 hours) forms 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile.

  • Hydrogenation and Cyclization : Hydrogenation with Raney nickel in methanol (50°C, 50 psi, 6 hours) reduces nitriles to amines, followed by cyclization with tert-butyl dicarbonyl anhydride.

  • Deprotection : Cleavage of the dioxolane protecting group using pyridinium p-toluenesulfonate in acetone/water (70°C, 15 hours) yields the final product.

Key Data:

StepSolvent SystemTemperature (°C)Time (h)Yield (%)
1Glycol dimethyl ether/ethanol0–20278
2Toluene0–201365
3Methanol50670
4Acetone/water701585

Advantages : High overall yield (≈40% after four steps), scalability, and use of inexpensive starting materials.
Limitations : Requires handling of toxic reagents (e.g., LDA) and high-pressure hydrogenation.

Reformatsky Reaction and Curtius Rearrangement

Classical Approach for Spirocyclic Derivatives

US4028351A outlines a method for spiro-(4,5)-decane derivatives via Reformatsky reaction and Curtius rearrangement:

  • Reformatsky Reaction : N-Substituted-4-piperidone reacts with α-halogen alkyl acetates (e.g., bromoethyl acetate) in benzene/ethanol with activated zinc.

  • Hydrazide Formation : The β-hydroxy ester intermediate is treated with excess hydrazine (40–60°C, 8–30 hours).

  • Curtius Rearrangement : Nitrous acid-mediated cyclization forms the spirocyclic core.

Key Data:

StepReagentConditionsYield (%)
1Zn, benzene/ethanol40–60°C, 8–15 h45
2Hydrazine40–60°C, 8–30 h60
3HNO₂, urea50–60°C, exothermic30

Advantages : Modular substitution of the N-alkyl group.
Limitations : Low overall yield (≈8%), formation of byproducts, and use of hazardous nitrous acid.

TiCl₄-Mediated Mannich Cyclization

One-Pot Spirocyclization

A method from EP3402783B1 and related literature employs titanium tetrachloride (TiCl₄) to facilitate spirocycle formation:

  • Mannich-Like Addition : 4-Piperidone derivatives react with Chan’s diene (2-trimethylsilyloxy-1,3-butadiene) in dichloromethane at −78°C.

  • Boc Deprotection : In situ generation of HCl via methanolysis removes the Boc group.

  • Cyclization : Base-induced intramolecular amidation forms the spiro structure.

Key Data:

ParameterValue
TiCl₄ Concentration1.5 equiv
Reaction Temperature−78°C to room temp
Yield50–65%

Advantages : Avoids chromatographic purification; suitable for sterically hindered substrates.
Limitations : Sensitivity to moisture, requiring anhydrous conditions.

Multi-Component Coupling Strategy

Key Data:

StepSolventTemperatureTime (h)Yield (%)
1THF−10°C1272
2TolueneReflux1268

Comparative Analysis of Methods

MethodOverall Yield (%)ScalabilityKey AdvantageKey Challenge
Four-Step Synthesis40HighCost-effective, industrial routeToxic reagents
Reformatsky Reaction8LowModular N-substitutionLow yield, byproducts
TiCl₄ Cyclization60ModerateOne-pot, minimal purificationMoisture sensitivity
Multi-Component50ModerateEarly tert-butyl incorporationSpecialized intermediates

Industrial-Scale Considerations

  • Solvent Selection : Toluene and methanol are preferred for their low cost and ease of removal.

  • Catalyst Optimization : Raney nickel in hydrogenation steps offers reproducibility but requires strict pressure control.

  • Purification : Column chromatography (source, ) is avoided in large-scale production; instead, crystallization or distillation is employed.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-oxa-4,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

3,3-Dimethyl-1-oxa-4,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-oxa-4,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Spirocyclic Systems

a) 1,4-Dioxa vs. 1-Oxa-4,8-Diaza Systems
  • 8-Amino-1,4-dioxa-spiro[4.5]decane-8-carboxylic acid (): Contains a 1,4-dioxa ring (two oxygen atoms) instead of the 1-oxa-4,8-diaza system. This compound is used in MDM2-p53 inhibitor synthesis, where hydrophobic substituents (e.g., benzyl) are critical for binding .
  • 1-Oxa-4,8-diaza-spiro[5.5]undecane-8-carboxylate (): A larger 11-membered spiro[5.5]undecane system, offering increased conformational flexibility. The tert-butyl ester group is retained, but the expanded ring may alter pharmacokinetics .
b) Triazaspiro Systems
  • tert-Butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate (): Incorporates three nitrogen atoms (1,3,8-triaza) and two ketone groups.

Substituent Effects

a) Alkyl and Functionalized Chains
  • rac-143b (7-Pentyl-1,4-dioxa-8-aza-spiro[4.5]decane-8-carboxylate, ): A pentyl chain at position 7 introduces hydrophobicity, synthesized via alkylation with 1-iodopentane (62% yield). The compound is a colorless oil, contrasting with crystalline derivatives .
  • High diastereomeric ratio (98:2 dr) underscores stereoselective synthesis .
b) Aromatic and Bulky Groups
  • tert-Butyl 3-([1,1’-biphenyl]-4-yl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate (): A biphenyl group enhances π-π stacking interactions, relevant in kinase inhibition. The compound exhibits a melting point of 224–226°C, reflecting crystalline stability .

Physical Properties

Compound Molecular Weight Physical State Key Data (NMR, Rf)
Target Compound (hypothetical) ~300 g/mol Oil/Solid δ 1.46 (s, 9H, tBoc)
rac-143b (C17H31NO4) 313.43 g/mol Colorless oil Rf = 0.35 (petroleum ether/Et₂O 60:40)
(+)-145 (C17H30ClNO4) 347.88 g/mol Colorless oil Rf = 0.67 (CH₂Cl₂/EtOAc 90:10)
tert-Butyl 2,4-dioxo-1,3,8-triazaspiro... 269.30 g/mol Solid Mp: 224–226°C; IR νmax 1719 cm⁻¹

Biological Activity

3,3-Dimethyl-1-oxa-4,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester, also known by its CAS number 374794-96-4, is a bicyclic heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data regarding its biological activity, including therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C13H23NO3C_{13}H_{23}NO_3, with a molecular weight of 241.33 g/mol. The structure features a spirocyclic arrangement, which contributes to its unique biological properties.

PropertyValue
Molecular FormulaC13H23NO3
Molecular Weight241.33 g/mol
CAS Number374794-96-4
Purity98% (Min, HPLC)

Biological Activity

Research indicates that compounds in the spiro[4.5]decane class exhibit various biological activities, including:

1. Antimicrobial Activity

Studies have demonstrated that derivatives of spiro compounds can show significant antimicrobial effects against various bacterial strains. For instance, a related spiro compound exhibited an IC50 of 59.7 µM against protein tyrosine phosphatase 1B (PTP1B), which is a target for obesity and diabetes treatments .

2. Anti-inflammatory Properties

The compound has been noted for its anti-inflammatory potential. In vitro studies revealed that it could inhibit nitric oxide generation, suggesting its utility in treating inflammatory conditions such as arthritis .

3. Analgesic Effects

According to patent literature, similar spiro compounds have been identified as possessing analgesic properties, making them candidates for pain management therapies .

4. Bronchodilator Activity

Research has indicated that certain derivatives of the spiro[4.5]decane framework can act as bronchodilators, which could be beneficial in treating respiratory conditions such as asthma .

The precise mechanisms through which 3,3-Dimethyl-1-oxa-4,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in inflammatory pathways and metabolic processes.

Case Studies

Several case studies have explored the therapeutic potential of spiro compounds:

  • Case Study on Anti-inflammatory Activity : A study focused on a related compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential use in chronic inflammatory diseases.
  • Case Study on Antimicrobial Efficacy : Another study highlighted the effectiveness of a derivative against multi-drug resistant bacterial strains, indicating its potential as an alternative treatment option.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3-dimethyl-1-oxa-4,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester, and how do reaction conditions influence yield?

  • Methodology :

  • The compound can be synthesized via multi-step protocols involving spirocyclization and tert-butyloxycarbonyl (Boc) protection. For example, a related spirocyclic compound was synthesized using Boc anhydride (Boc2O) in dry dichloromethane with triethylamine (TEA) as a base and DMAP as a catalyst, achieving a 94% yield after 16 hours at room temperature .
  • Critical parameters include solvent choice (e.g., THF for low-temperature reductions), stoichiometry of reagents (e.g., excess Boc2O to ensure complete protection), and purification via column chromatography.

Q. How can structural characterization of this spirocyclic compound be performed to confirm regiochemistry and stereochemistry?

  • Methodology :

  • Use <sup>1</sup>H/<sup>13</sup>C NMR to identify proton environments (e.g., tert-butyl singlet at δ 1.4 ppm) and sp<sup>3</sup>-hybridized carbons in the spirocyclic core .
  • High-resolution mass spectrometry (HRMS) or LC-MS validates molecular weight (e.g., C13H22N2O3 with a monoisotopic mass of 254.1630 g/mol) .
  • X-ray crystallography, if crystalline, resolves absolute configuration and spiro-ring geometry .

Q. What analytical techniques are recommended for assessing purity, and how can impurities be mitigated during synthesis?

  • Methodology :

  • HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) identifies impurities. Purity >95% is typical for research-grade material .
  • Common impurities include unreacted intermediates (e.g., unprotected amines) or byproducts from incomplete spirocyclization. Recrystallization from ethyl acetate/hexane or preparative HPLC improves purity .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl ester group influence the compound’s reactivity in downstream derivatization?

  • Methodology :

  • The tert-butyl group provides steric protection to the carbamate, enhancing stability under acidic/basic conditions. For example, Boc deprotection typically requires strong acids (e.g., HCl in dioxane) .
  • Kinetic studies comparing tert-butyl with smaller esters (e.g., methyl or benzyl) can quantify protection efficiency via NMR monitoring .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected <sup>13</sup>C NMR shifts) for spirocyclic intermediates?

  • Methodology :

  • Re-examine reaction conditions: Trace solvents (e.g., DMF) or residual water may alter shifts. Dry solvents and rigorous drying protocols are critical .
  • Computational modeling (DFT calculations) predicts NMR shifts and validates experimental data. Discrepancies >1 ppm may indicate structural misassignment .

Q. How can the compound’s stability under varying storage conditions (temperature, humidity) be systematically evaluated?

  • Methodology :

  • Accelerated stability studies: Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C. Monitor degradation via HPLC at 0, 1, 3, and 6 months .
  • Moisture-sensitive intermediates (e.g., Boc-protected amines) require desiccated storage (silica gel) to prevent hydrolysis .

Q. What computational approaches predict the compound’s potential as a building block in drug discovery (e.g., bioavailability, target binding)?

  • Methodology :

  • Molecular docking (AutoDock Vina) screens against targets like GPCRs or kinases. The spirocyclic core may mimic constrained peptide conformations .
  • ADMET prediction tools (e.g., SwissADME) estimate logP (≈2.5), solubility (≈10 µM), and blood-brain barrier permeability .

Q. How can enantiomeric purity be ensured during synthesis, and what chiral analytical methods are applicable?

  • Methodology :

  • Use chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) during spirocyclization. Chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers .
  • Polarimetry or circular dichroism (CD) confirms optical activity. A related spiro compound showed [α]D<sup>20</sup> = +15° (c = 1, CHCl3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.